4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of reductions and substitutions . The reaction conditions often require the use of catalysts such as palladium or boron reagents, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic outcomes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazole derivatives: Similar in structure, these compounds also exhibit various therapeutic potentials.
Uniqueness
What sets 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H20F3N3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C21H20F3N3O3/c1-3-13-27-17(14-7-5-4-6-8-14)25-20(19(27)29,21(22,23)24)26-18(28)15-9-11-16(30-2)12-10-15/h4-12H,3,13H2,1-2H3,(H,26,28) |
InChI Key |
CZGPQKWZEZELEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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